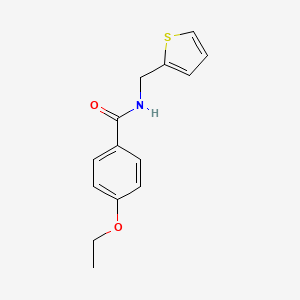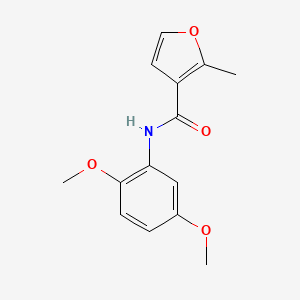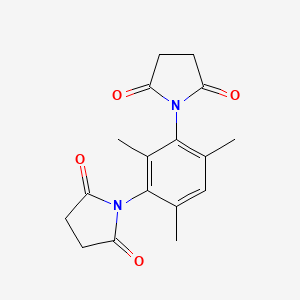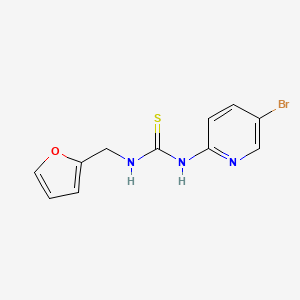
2,6-dichlorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dichlorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, also known as DCBP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2,6-dichlorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in target organisms. In bacteria, this compound has been shown to inhibit the synthesis of peptidoglycan, a key component of the bacterial cell wall. In fungi, this compound has been shown to inhibit the synthesis of ergosterol, a key component of the fungal cell membrane. In cancer cells, this compound has been shown to inhibit the activity of key enzymes involved in cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the target organism and the dose used. In bacteria, this compound has been shown to inhibit cell growth and induce cell death. In fungi, this compound has been shown to inhibit spore germination and hyphal growth. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis.
実験室実験の利点と制限
2,6-dichlorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate has several advantages for use in lab experiments, including its relatively low cost, ease of synthesis, and broad spectrum of activity against various organisms. However, this compound also has some limitations, including its potential toxicity to non-target organisms and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 2,6-dichlorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate, including the development of new synthetic methods for this compound and its derivatives, the evaluation of this compound as a potential drug candidate for various diseases, and the investigation of the environmental impact of this compound and its derivatives. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential targets for its use in various applications.
In conclusion, this compound is a chemical compound with a wide range of potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives for use in various applications.
合成法
2,6-dichlorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate can be synthesized through a multistep reaction process, starting with the reaction of 2,6-dichlorobenzyl alcohol with 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylic acid in the presence of a dehydrating agent. The resulting intermediate is then subjected to further reactions, including esterification and cyclization, to yield the final product.
科学的研究の応用
2,6-dichlorobenzyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been shown to possess antimicrobial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs. In materials science, this compound has been used as a building block for the synthesis of various organic materials, such as polymers and dendrimers. In environmental science, this compound has been studied for its potential use as a pesticide and herbicide.
特性
IUPAC Name |
(2,6-dichlorophenyl)methyl 2,4-dimethyl-6-oxopyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O4/c1-8-6-13(18)21-9(2)14(8)15(19)20-7-10-11(16)4-3-5-12(10)17/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRACLRYMCZOEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC(=C1C(=O)OCC2=C(C=CC=C2Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-chlorophenyl)thio]-N-(2-ethoxyphenyl)propanamide](/img/structure/B5813642.png)

![N-[2-(aminocarbonyl)phenyl]-2-naphthamide](/img/structure/B5813653.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5813658.png)



![2-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5813685.png)
![4-methyl-N-({[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}carbonyl)benzenesulfonamide](/img/structure/B5813702.png)


![7-[2-(4-morpholinyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5813738.png)

